molecular formula C19H19BrCl3N3OS B4998840 4-BROMO-N-(2,2,2-TRICHLORO-1-(((MESITYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE CAS No. 303063-15-2

4-BROMO-N-(2,2,2-TRICHLORO-1-(((MESITYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE

Cat. No.: B4998840
CAS No.: 303063-15-2
M. Wt: 523.7 g/mol
InChI Key: KHGSQNQPNQCQJB-UHFFFAOYSA-N
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Description

4-BROMO-N-(2,2,2-TRICHLORO-1-(((MESITYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE is a complex organic compound with the molecular formula C19H19BrCl3N3OS and a molecular weight of 523.71 g/mol . This compound is known for its unique structure, which includes a bromine atom, trichloromethyl group, and a mesitylamino carbothioyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(2,2,2-TRICHLORO-1-(((MESITYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with ammonia to yield 4-bromobenzamide.

    Introduction of the Trichloromethyl Group: The next step involves the introduction of the trichloromethyl group. This can be achieved by reacting 4-bromobenzamide with trichloromethyl chloroformate under basic conditions.

    Attachment of the Mesitylamino Carbothioyl Group: The final step involves the attachment of the mesitylamino carbothioyl group. This is typically done by reacting the intermediate compound with mesitylamine and carbon disulfide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(2,2,2-TRICHLORO-1-(((MESITYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzamide core can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the trichloromethyl and mesitylamino carbothioyl groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield a corresponding amide.

    Oxidation and Reduction Reactions: Products vary based on the specific groups oxidized or reduced.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

4-BROMO-N-(2,2,2-TRICHLORO-1-(((MESITYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(2,2,2-TRICHLORO-1-(((MESITYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The trichloromethyl and mesitylamino carbothioyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-N-(2,2,2-TRICHLORO-1-{[(2,4-DIBROMO-6-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE: Similar structure but with additional bromine atoms.

    4-BROMO-N-(2,2,2-TRICHLORO-1-{[(2,6-DIBROMO-4-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE: Similar structure with different substitution patterns on the aniline ring.

Uniqueness

4-BROMO-N-(2,2,2-TRICHLORO-1-(((MESITYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE is unique due to the presence of the mesitylamino carbothioyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

4-bromo-N-[2,2,2-trichloro-1-[(2,4,6-trimethylphenyl)carbamothioylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrCl3N3OS/c1-10-8-11(2)15(12(3)9-10)24-18(28)26-17(19(21,22)23)25-16(27)13-4-6-14(20)7-5-13/h4-9,17H,1-3H3,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGSQNQPNQCQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrCl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303063-15-2
Record name 4-BROMO-N-(2,2,2-TRICHLORO-1-(((MESITYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE
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